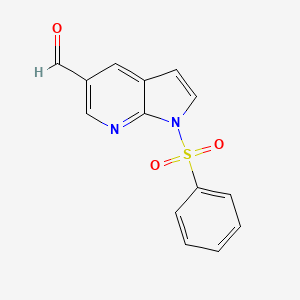

![molecular formula C14H18ClNO2 B596345 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride CAS No. 1240525-81-8](/img/structure/B596345.png)

3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

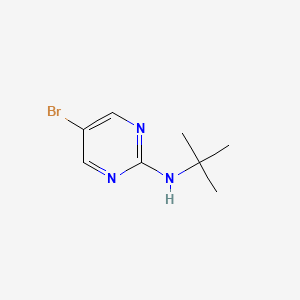

“3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride” is a chemical compound. Its IUPAC name is 3-azabicyclo [3.1.1]heptane-6-carboxylic acid .

Synthesis Analysis

A general approach to 3-azabicyclo-[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO2/c9-7(10)6-4-1-5(6)3-8-2-4/h4-6,8H,1-3H2,(H,9,10) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

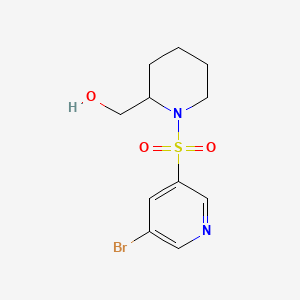

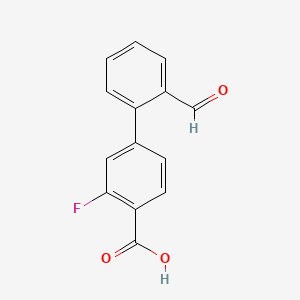

The core of this compound has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a dramatic improvement in physicochemical properties .Physical and Chemical Properties Analysis

The molecular weight of this compound is 141.17 . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用

Synthesis of Enantiopure Analogues and Derivatives

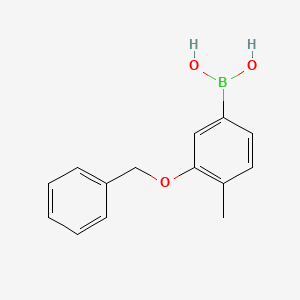

One area of research involves the synthesis of enantiopure analogues of 3-hydroxyproline and derivatives, highlighting the compound's utility in obtaining both enantiomers of valuable ketones used as precursors for pharmacologically active compounds (Avenoza et al., 2002). Similarly, the synthesis of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues through intermolecular [2+2] photocycloaddition demonstrates the compound's role in creating bicyclic analogues of biologically significant molecules (Susanne Petz, K. Wanner, 2013).

Building Blocks for Medicinal Chemistry

The compound has been identified as a promising building block for further selective derivatization, particularly for creating novel piperidine derivatives that are conformationally restricted, which is crucial for the development of new therapeutic agents (A. Denisenko et al., 2010). This utility underscores its potential in medicinal chemistry, where the structural features of the compound can be exploited to design molecules with desired pharmacokinetic and pharmacodynamic properties.

Advanced Building Blocks for Drug Discovery

Moreover, a rapid two-step synthesis method has been developed for substituted 3-azabicyclo[3.2.0]heptanes from very common chemicals, indicating the compound's relevance as an advanced building block in drug discovery. This method emphasizes the compound's versatility and accessibility for synthesizing structurally complex and diverse molecular entities (A. Denisenko et al., 2017).

将来の方向性

特性

IUPAC Name |

3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2.ClH/c16-14(17)13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10;/h1-5,11-13H,6-9H2,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVVZLFGLVPILN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C2C(=O)O)CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate](/img/structure/B596271.png)